REACTION_CXSMILES
|
[NH2:1][C:2]1[C:12]([N+:13]([O-])=O)=[CH:11][C:5]2[O:6][CH2:7][CH2:8][CH2:9][O:10][C:4]=2[CH:3]=1>CO.[Ni]>[O:6]1[C:5]2[CH:11]=[C:12]([NH2:13])[C:2]([NH2:1])=[CH:3][C:4]=2[O:10][CH2:9][CH2:8][CH2:7]1
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(OCCCO2)C=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After separating the catalyst
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from ethyl acetate/petroleum either (low boiling)
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCCOC2=C1C=C(C(=C2)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |